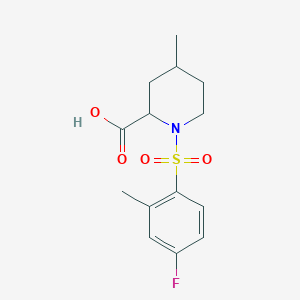
1-Butylsulfonyl-2,3-dihydroindol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butylsulfonyl-2,3-dihydroindol-7-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BSI-7 and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of BSI-7 involves its selective binding to the 5-HT1A receptor. This binding leads to a conformational change in the receptor, which in turn activates downstream signaling pathways. The exact nature of these signaling pathways is still being studied, but it is believed that they play a role in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
BSI-7 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BSI-7 can modulate the activity of the 5-HT1A receptor, leading to changes in intracellular calcium levels and the activation of downstream signaling pathways. In vivo studies have shown that BSI-7 can modulate anxiety-like behavior in rats, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
実験室実験の利点と制限
BSI-7 has several advantages for use in lab experiments. First, its selectivity for the 5-HT1A receptor makes it a valuable tool for studying the function of this receptor in both in vitro and in vivo experiments. Second, its relatively simple synthesis method and high purity make it easy to use in experiments. However, there are also limitations to the use of BSI-7. One limitation is its potential toxicity, which requires careful handling and monitoring. Another limitation is its selectivity for the 5-HT1A receptor, which may limit its usefulness in studying other serotonin receptors.
将来の方向性
There are several future directions for research on BSI-7. One area of research involves the development of new analogs of BSI-7 with improved selectivity and potency. Another area of research involves the use of BSI-7 in combination with other compounds to study the complex interactions between serotonin receptors and other signaling pathways. Finally, there is a need for further research on the potential therapeutic applications of BSI-7 in the treatment of anxiety disorders and other conditions.
合成法
The synthesis of BSI-7 involves the reaction of 2,3-dihydroindol-7-amine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure BSI-7.
科学的研究の応用
BSI-7 has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of BSI-7 as a tool for studying the function of serotonin receptors. BSI-7 has been shown to selectively bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. This selectivity makes BSI-7 a valuable tool for studying the function of this receptor in both in vitro and in vivo experiments.
特性
IUPAC Name |
1-butylsulfonyl-2,3-dihydroindol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-9-17(15,16)14-8-7-10-5-4-6-11(13)12(10)14/h4-6H,2-3,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGNMKOKEGZXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2=C1C(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)


![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)

